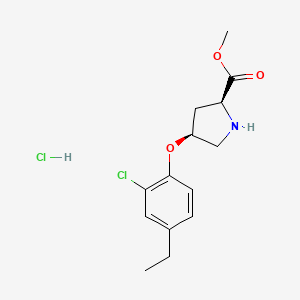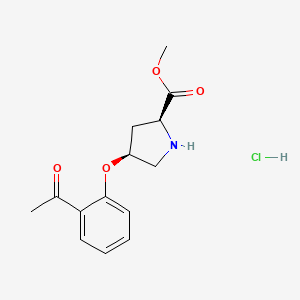
N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride
Descripción general
Descripción
N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride typically involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. The process may include steps such as:
Alkylation: Piperidine is reacted with an alkyl halide (e.g., propyl bromide) in the presence of a base (e.g., sodium hydride) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: These systems are employed to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs targeting specific biological pathways.
Medicine: The compound has potential applications in the development of new therapeutic agents. It is being investigated for its potential use in treating various medical conditions, including neurological disorders and cardiovascular diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
- N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride
- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
- 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
Comparison: N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is unique due to its specific alkylation pattern and the presence of the piperidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Propiedades
IUPAC Name |
N-(2-piperidin-4-ylethyl)-N-propylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h13-14H,3-12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBURYFRTJCKBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424657.png)

![Methyl (2S,4S)-4-[(5-bromo[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424660.png)


![Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424667.png)

![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)



